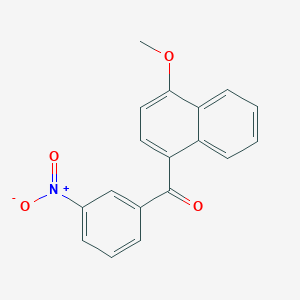

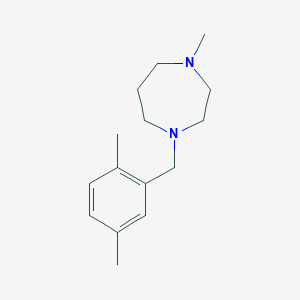

(4-methoxy-1-naphthyl)(3-nitrophenyl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"(4-methoxy-1-naphthyl)(3-nitrophenyl)methanone" is a chemical compound of interest in various fields including organic chemistry and materials science. Its study encompasses the synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds involves techniques such as acylation, Grignard reactions, and reactions under basic catalysts. For example, acylation of the sodio anion of beta-tetralone followed by a Grignard reaction can lead to novel dihydronaphthalene isomers. Regioselective demethylation and subsequent reactions can further modify the structure (Jones et al., 1979).

Molecular Structure Analysis

The crystal and molecular structures of related compounds can be determined using single crystal X-ray diffraction data. The structural analysis reveals information about unit cell parameters, space groups, and molecular disorder. For instance, certain derivatives have been found to crystallize from solutions with defined space groups and exhibit specific molecular orientations and interactions influencing crystal packing stability (Kaur et al., 2012).

Chemical Reactions and Properties

Related compounds exhibit a variety of chemical reactions including conjugated addition reactions in the presence of basic catalysts. They may also participate in Diels-Alder reactions and other transformations that are key in synthetic organic chemistry (Thirunarayanan, 2017).

Physical Properties Analysis

The physical properties of such compounds can include their crystal system, transparency in the visible region, and thermal stability. These properties are significant in assessing the compound's suitability for various applications (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties are influenced by the functional groups and molecular structure. For example, the presence of methoxy and nitro groups can affect the reactivity, electronic properties, and interaction with biological molecules. Specific interactions such as hydrogen bonding can also play a crucial role in defining the chemical behavior of these compounds (Mohri et al., 2015).

属性

IUPAC Name |

(4-methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-23-17-10-9-16(14-7-2-3-8-15(14)17)18(20)12-5-4-6-13(11-12)19(21)22/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKOZDDDEZCEFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethyl-5-{1-[4-(methylthio)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657614.png)

![4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5657621.png)

![1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5657631.png)

![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)

![(3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5657645.png)

![N-benzyl-2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5657651.png)

![(2-fluorobenzyl)methyl{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5657696.png)

![2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5657709.png)

![(1R*,5R*)-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5657718.png)